molecular formula C38H76NO8P B1261601 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1261601
M. Wt: 706 g/mol
InChI Key: BRNGDJBMPAYDPP-PSXMRANNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:0 in which the acyl groups at positions 1 and 2 are specified as octadecanoyl and dodecananoyl respectively. It derives from an octadecanoic acid and a dodecanoic acid.

Scientific Research Applications

Absorption and Intestinal Uptake

1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is studied for its absorption and intestinal uptake. In a study by Boucrot et al. (1997), a phospholipid analogue similar in structure showed poor splitting by phospholipases A2 and rapid disappearance from the intestinal contents, indicating potential applications in studying intestinal absorption processes (Boucrot, Bourass, Elkihel, Letourneux, & Gandemer, 1997).

Micellar Concentration Studies

Kramp et al. (1984) explored the critical micellar concentration of a compound structurally related to 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine. This research is vital for understanding the physical chemical characteristics of such compounds and their biological interactions (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Polymerized Liposomes

Sadownik, Stefely, and Regen (1986) described the synthesis of a compound used in the construction of highly stable polymerized liposomes under mild conditions. This research opens doors for potential biomedical applications like drug delivery (Sadownik, Stefely, & Regen, 1986).

Molecular Organization in Multibilayers

Halladay et al. (1990) used magic-angle spinning NMR to study molecular organization in multibilayers formed by compounds including 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine. Their findings provide insights into the structural behavior of mixed-chain phospholipids (Halladay, Stark, Ali, & Bittman, 1990).

Vesicle Polymerization and Stability

Takeoka, Ohgushi, and Tsuchida (1995) conducted a study on the polymerization of phospholipid vesicles, using a method that could be applied to understanding the behavior of compounds like 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in various environments (Takeoka, Ohgushi, & Tsuchida, 1995).

Lipase and Lipoxygenase Reactions

Baba et al. (1990) presented a synthesis study involving a diacylglycerophosphocholine hydroperoxide, highlighting the potential for understanding enzymatic reactions with compounds similar to 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (Baba, Yoneda, Tahara, Iwasa, Kaneko, & Matsuo, 1990).

properties

Product Name

1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C38H76NO8P

Molecular Weight

706 g/mol

IUPAC Name

[(2R)-2-dodecanoyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-23-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-22-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1

InChI Key

BRNGDJBMPAYDPP-PSXMRANNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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